Apomorphine Hydrochloride

Descripción

APOMORPHINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for impotence and parkinson disease and has 2 investigational indications.

A derivative of morphine that is a dopamine D2 agonist. It is a powerful emetic and has been used for that effect in acute poisoning. It has also been used in the diagnosis and treatment of parkinsonism, but its adverse effects limit its use. [PubChem]

See also: Apomorphine (has active moiety).

Propiedades

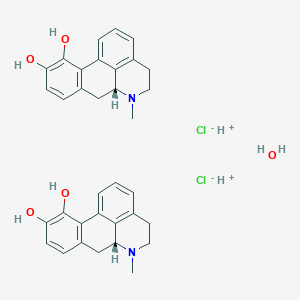

IUPAC Name |

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2/t2*13-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWQXGNFZLHLHQ-DPFCLETOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-00-4 (Parent) | |

| Record name | Apomorphine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048185 | |

| Record name | Apomorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41372-20-7, 314-19-2 | |

| Record name | Apomorphine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apomorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apomorphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Apomorphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOMORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39049Y068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Apomorphine Hydrochloride in Parkinson's Disease

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apomorphine is a potent, non-ergoline dopamine agonist that plays a critical role in the management of advanced Parkinson's disease (PD). Its primary therapeutic benefit lies in its rapid and reliable reversal of debilitating motor fluctuations, known as "off" episodes. This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of apomorphine hydrochloride. The core of its efficacy is attributed to its function as a broad-spectrum agonist at both D1-like and D2-like dopamine receptor families, thereby mimicking the effects of endogenous dopamine in the depleted nigrostriatal system. This document details its receptor binding profile, downstream intracellular signaling cascades, and its influence on basal ganglia circuitry. Furthermore, it outlines key experimental protocols used to elucidate these mechanisms and presents quantitative data to provide a comprehensive understanding for researchers and drug development professionals.

Introduction to Parkinson's Disease and Dopaminergic Therapy

Parkinson's disease is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal death leads to a significant reduction in dopamine levels within the striatum (caudate and putamen), a key component of the basal ganglia motor circuit. The resulting imbalance in dopaminergic signaling disrupts the regulation of voluntary movement, leading to the cardinal motor symptoms of PD: bradykinesia, rigidity, resting tremor, and postural instability.

The mainstay of PD therapy is dopamine replacement, most commonly with the precursor levodopa. However, long-term levodopa treatment is often complicated by the emergence of motor fluctuations and dyskinesias. Dopamine agonists, which directly stimulate dopamine receptors, are a crucial therapeutic class that can be used as monotherapy in early PD or as an adjunct to levodopa in advanced stages. Apomorphine hydrochloride is a unique dopamine agonist, distinguished by its potent, rapid-onset action and subcutaneous route of administration, making it an indispensable tool for the acute management of "off" episodes.[1]

Core Mechanism of Action: Dopaminergic System Modulation

The therapeutic effects of apomorphine are primarily driven by its direct interaction with the dopaminergic system, compensating for the endogenous dopamine deficiency.[2]

Receptor Binding Profile

Apomorphine is a non-selective dopamine agonist with a high affinity for the full spectrum of dopamine receptor subtypes.[1] Unlike more selective agonists such as ropinirole or pramipexole, which primarily target D2/D3 receptors, apomorphine's broad profile is more akin to that of dopamine itself.[1] It acts as a potent agonist at both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.[1][3] Its highest affinity is generally reported for the D2-like receptors.[2][4]

Beyond its dopaminergic activity, apomorphine also interacts with other neurotransmitter systems, exhibiting antagonist properties at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, and at α-adrenergic receptors (α2A, α2B, α2C).[1][3] It also shows agonist activity at 5-HT1A receptors.[1] These non-dopaminergic actions may contribute to its overall clinical profile, including some of its side effects.

Table 1: Apomorphine Receptor Binding Affinities (Ki)

| Receptor Subtype | Binding Affinity (Ki) in nM | Receptor Family/Function |

|---|---|---|

| Dopamine Receptors | ||

| Dopamine D1 | 4.6 - 46 | Gs-coupled, Excitatory |

| Dopamine D2 | 3.0 - 35 | Gi-coupled, Inhibitory |

| Dopamine D3 | 2.6 - 21 | Gi-coupled, Inhibitory |

| Dopamine D4 | 0.8 - 25 | Gi-coupled, Inhibitory |

| Dopamine D5 | 15 - 50 | Gs-coupled, Excitatory |

| Serotonin Receptors | ||

| 5-HT1A | ~130 (Agonist) | Gi-coupled, Inhibitory |

| 5-HT2A | ~110 (Antagonist) | Gq-coupled, Excitatory |

| 5-HT2B | ~180 (Antagonist) | Gq-coupled, Excitatory |

| 5-HT2C | ~200 (Antagonist) | Gq-coupled, Excitatory |

| Adrenergic Receptors | ||

| Alpha-2A | ~150 (Antagonist) | Gi-coupled, Inhibitory |

| Alpha-2B | ~117 (Antagonist) | Gi-coupled, Inhibitory |

| Alpha-2C | ~100 (Antagonist) | Gi-coupled, Inhibitory |

Note: Ki values are compiled from various sources and experimental conditions, leading to a range of reported values. The data presented provides an approximate profile of apomorphine's affinities.[4][5][6]

Postsynaptic Receptor Activation and Signaling

Apomorphine's primary therapeutic action is the stimulation of postsynaptic dopamine receptors on medium spiny neurons (MSNs) within the striatum. This action helps to re-establish the normal balance of the two major output pathways of the basal ganglia: the direct and indirect pathways.

-

D1-like Receptor (D1, D5) Stimulation: These receptors are coupled to the Gαs/olf G-protein.[7] Agonism by apomorphine activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] This signaling cascade ultimately excites the "direct pathway" MSNs, which facilitates the initiation of voluntary movement.

-

D2-like Receptor (D2, D3, D4) Stimulation: These receptors are coupled to the Gαi G-protein.[7] Apomorphine's agonism at these sites inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[7] This action suppresses the "indirect pathway" MSNs, which normally acts to inhibit movement.

The net effect of stimulating both D1 and D2 receptors is a powerful pro-motor response, facilitating movement by activating the direct pathway and inhibiting the indirect pathway.

Presynaptic Autoreceptor Effects

Apomorphine also acts on presynaptic D2 autoreceptors located on the terminals of the remaining dopaminergic neurons. Activation of these autoreceptors initiates a negative feedback loop that inhibits dopamine synthesis and release. At the therapeutic doses used in PD, the potent postsynaptic effects overwhelm this presynaptic inhibition, resulting in a net increase in dopaminergic signaling at the receptor level.

Pharmacokinetics and Pharmacodynamics

The clinical utility of apomorphine is defined by its pharmacokinetic profile. Due to extensive first-pass metabolism, it has very low oral bioavailability (<4%).[1] Subcutaneous administration bypasses this issue, allowing for rapid absorption and onset of action.

Table 2: Key Pharmacokinetic Parameters of Subcutaneous Apomorphine

| Parameter | Value | Clinical Implication |

|---|---|---|

| Bioavailability | ~100% | Reliable and complete absorption. |

| Time to Peak Plasma Conc. (Tmax) | 10-20 minutes | Rapid onset of clinical effect.[4] |

| Time to Clinical Onset | 7-14 minutes | Fast-acting rescue therapy for "off" periods. |

| Elimination Half-life (t½) | ~40 minutes | Short duration of action, minimizing continuous side effects.[8] |

| Duration of Motor Effect | 60-90 minutes | Effective for bridging between levodopa doses.[8] |

| Metabolism | Hepatic (Glucuronidation, Sulfation, N-demethylation) | Extensive metabolism; minimal renal excretion of parent drug.[4] |

This pharmacokinetic profile makes apomorphine an ideal "rescue" therapy, providing a fast and predictable transition from an "off" (immobile) state to an "on" (mobile) state.

Key Experimental Evidence and Protocols

The mechanisms of apomorphine have been elucidated through a combination of in vitro and in vivo experimental techniques.

Experiment 1: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (apomorphine) for binding to membranes prepared from cells expressing the target receptor.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[9]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride), and assay buffer.

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a non-labeled D2 antagonist (e.g., haloperidol) to saturate the receptors.

-

Competition Wells: Add membrane preparation, radioligand, and serial dilutions of apomorphine.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[9]

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.[9]

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of apomorphine to generate a competition curve.

-

Determine the IC50 value (the concentration of apomorphine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[9]

-

Experiment 2: Functional cAMP Modulation Assay

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Protocol: HTRF cAMP Assay for D1 (Gs-coupled) and D2 (Gi-coupled) Receptors

-

Cell Preparation:

-

Plate cells expressing the target receptor (D1 or D2) in a 96- or 384-well plate and culture overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of apomorphine.

-

For D2 (Gi) Assay: Pre-treat cells with an adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP. Then add apomorphine dilutions. The inhibitory effect of apomorphine will be measured as a decrease from this stimulated baseline.[10]

-

For D1 (Gs) Assay: Add apomorphine dilutions directly to the cells to measure the stimulation of cAMP production.

-

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection:

-

Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically include a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[10]

-

In the absence of cellular cAMP, the antibody and the d2-cAMP analog are in close proximity, generating a high FRET signal.

-

Cellular cAMP produced upon receptor stimulation competes with the d2-cAMP analog for antibody binding, disrupting the FRET pair and causing a decrease in the signal.[11]

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible reader.

-

Plot the HTRF signal ratio against the log concentration of apomorphine.

-

Calculate the EC50 (for D1 stimulation) or IC50 (for D2 inhibition of forskolin-stimulated levels) to determine the potency of apomorphine.

-

Experiment 3: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmission.

Protocol: In Vivo Microdialysis for Striatal Dopamine Measurement

-

Surgical Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the striatum (coordinates relative to bregma, e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).[12]

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1.0 µL/min) using a syringe pump.[12]

-

Allow the system to equilibrate for 2-3 hours.

-

-

Sample Collection:

-

Collect baseline dialysate samples at regular intervals (e.g., one 20 µL sample every 20 minutes).

-

Administer apomorphine subcutaneously at the desired dose.

-

Continue collecting dialysate samples to measure the change in neurotransmitter levels over time.

-

-

Sample Analysis (HPLC-ECD):

-

Inject a portion of each dialysate sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an Electrochemical Detector (ECD).

-

The HPLC separates dopamine and its metabolites (DOPAC, HVA) in the sample.

-

The ECD provides highly sensitive detection and quantification of these electroactive molecules.[13]

-

-

Data Analysis:

-

Generate a standard curve with known concentrations of dopamine to quantify the levels in the dialysate.

-

Express the results as a percentage change from the pre-drug baseline levels to determine the effect of apomorphine on extracellular dopamine.

-

Clinical Correlation and Efficacy

The potent, broad-spectrum dopamine agonist activity and rapid pharmacokinetics of apomorphine directly translate to its clinical efficacy. It is indicated for the acute, intermittent treatment of "off" episodes in patients with advanced PD. Clinical trials have consistently demonstrated its ability to significantly reduce the amount of "off" time per day.

Table 3: Summary of Efficacy from Key Clinical Trials (Continuous Subcutaneous Infusion)

| Trial | N | Treatment | Primary Endpoint: Change in Daily "OFF" Time at 12 Weeks |

|---|---|---|---|

| TOLEDO Study | 107 | Apomorphine Infusion vs. Placebo | -2.47 hours (Apomorphine) vs. -0.58 hours (Placebo) |

| InfusON Study | 99 | Apomorphine Infusion (Open-Label) | -3.0 hours from baseline |

Data from the TOLEDO and InfusON studies demonstrate a clinically meaningful reduction in "off" time with apomorphine treatment.

Conclusion

Apomorphine hydrochloride's mechanism of action in Parkinson's disease is centered on its role as a potent, non-selective dopamine receptor agonist. By directly stimulating the full range of postsynaptic D1-like and D2-like receptors in the dopamine-depleted striatum, it effectively restores signaling in the basal ganglia motor loop. This potent stimulation, combined with a rapid onset of action via subcutaneous delivery, allows apomorphine to serve as a highly effective rescue therapy, rapidly converting patients from an immobile "off" state to a functional "on" state. Its complex pharmacology, including interactions with other receptor systems, warrants further investigation to fully understand its complete clinical profile. For researchers and clinicians, a thorough understanding of this mechanism is essential for its optimal use in the management of advanced Parkinson's disease.

References

- 1. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. apomorphine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Apomorphine - Wikipedia [en.wikipedia.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Apomorphine Hydrochloride: A Technical Guide to its Dopamine Receptor Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dopamine receptor affinity of Apomorphine Hydrochloride. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document details quantitative binding and functional data, outlines relevant experimental methodologies, and visualizes the complex signaling pathways involved.

Dopamine Receptor Affinity of Apomorphine Hydrochloride

Apomorphine hydrochloride is a potent, non-ergoline dopamine agonist that interacts with all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). Its clinical efficacy, particularly in the treatment of Parkinson's disease, is attributed to its broad-spectrum activity.[1] Apomorphine generally exhibits a higher affinity for the D2-like family of receptors (D2, D3, D4) compared to the D1-like family (D1, D5).[1][2]

Quantitative Affinity and Potency Data

The following tables summarize the binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) of apomorphine at human dopamine receptor subtypes. This data has been compiled from various scientific sources to provide a comparative overview.

Table 1: Binding Affinity (Ki) and IC50 of Apomorphine at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| D2 | 0.62 | 4.2 | [2] |

Note: Comprehensive Ki and IC50 data for all subtypes from a single source is limited. The provided data is based on available information.

Table 2: Functional Potency (EC50) of Apomorphine at Human Dopamine Receptors

| Receptor Subtype | cAMP Pathway EC50 (nM) | β-arrestin Recruitment EC50 (nM) | Reference |

| D1 | 0.78 | 30.29 | [3] |

| D2S | 0.07 | 11.55 | [3] |

| D2L | 0.10 | 61.48 | [3] |

| D3 | 2.20 | 9.40 | [3] |

| D4 | 0.1 | 36.92 | [3] |

| D5 | 5.34 | 96.45 | [3] |

These values indicate that apomorphine is a potent agonist at all dopamine receptor subtypes, with particularly high potency at the D2S, D2L, and D4 receptors in the cAMP pathway.[3]

Experimental Protocols

The determination of dopamine receptor affinity and functional potency involves sophisticated experimental techniques. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Apomorphine Hydrochloride for dopamine D1-D5 receptors.

Materials:

-

Cell membranes expressing the human dopamine receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).

-

Apomorphine Hydrochloride.

-

Non-specific binding control (e.g., Haloperidol).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of Apomorphine Hydrochloride.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the apomorphine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the functional potency (EC50) of an agonist by quantifying its effect on the downstream signaling molecule, cyclic AMP (cAMP).

Objective: To determine the EC50 of Apomorphine Hydrochloride for dopamine D1-D5 receptors.

Materials:

-

Cells stably expressing the human dopamine receptor subtype of interest.

-

Apomorphine Hydrochloride.

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Plate the cells in 96-well plates and allow them to adhere overnight.

-

Compound Addition: Add varying concentrations of Apomorphine Hydrochloride to the wells.

-

Stimulation (for Gi-coupled receptors): For D2-like receptors (D2, D3, D4), stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This allows for the measurement of the inhibitory effect of the agonist.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the apomorphine concentration. For Gs-coupled receptors (D1, D5), fit the data to a sigmoidal dose-response curve to determine the EC50. For Gi-coupled receptors, the EC50 represents the concentration that produces half of the maximal inhibition of forskolin-stimulated cAMP production.

Signaling Pathways

Apomorphine's interaction with dopamine receptors triggers distinct intracellular signaling cascades. The five dopamine receptor subtypes are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

D1-like Receptor Signaling

D1 and D5 receptors are coupled to the Gs/olf G-protein.[4] Activation of these receptors by apomorphine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[6][7] This pathway is generally associated with excitatory neuronal effects.

Caption: Apomorphine-induced D1-like receptor signaling.

D2-like Receptor Signaling

D2, D3, and D4 receptors are coupled to the Gi/o G-protein.[4] Apomorphine's activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5] This is a primary mechanism of their generally inhibitory effect on neuronal activity. Additionally, the βγ-subunits of the Gi/o protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels. D2-like receptors can also signal through β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades.[3][8]

Caption: Apomorphine-induced D2-like receptor signaling.

Conclusion

Apomorphine Hydrochloride is a non-selective dopamine agonist with high potency across all dopamine receptor subtypes. Its complex pharmacology, involving the activation of both G-protein-dependent and -independent signaling pathways, underlies its therapeutic effects and side-effect profile. This guide provides foundational data and methodologies for researchers to further investigate the nuanced interactions of apomorphine and to aid in the development of more selective and effective dopaminergic therapeutics.

References

- 1. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 5. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]

- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Apomorphine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of apomorphine hydrochloride, a potent non-selective dopamine agonist crucial for research in neurodegenerative diseases, particularly Parkinson's disease. This document details established synthetic methodologies, rigorous purification protocols, and analytical techniques for quality control. Furthermore, it elucidates the mechanism of action of apomorphine through a detailed signaling pathway diagram.

Synthesis of Apomorphine Hydrochloride

The most prevalent and efficient method for synthesizing apomorphine involves the acid-catalyzed rearrangement of morphine. While historical methods employed strong mineral acids like hydrochloric acid at high temperatures, resulting in low and variable yields, modern approaches utilize phosphoric acid, often in the presence of a dehydrating agent, to achieve higher and more consistent yields.[1][2]

Synthesis via Morphine Rearrangement using Phosphoric Acid

This method relies on the intramolecular rearrangement of morphine in the presence of a strong acid, which facilitates a dehydration and structural reorganization to form the aporphine core. The use of a water scavenger, such as phosphorus pentoxide, helps to drive the reaction to completion and improve the overall yield.[1][2][3]

Experimental Protocol:

Materials:

-

Morphine monohydrate (1.00 g)

-

Phosphoric acid (85%, 5.01 g)

-

Phosphorus pentoxide (0.48 g)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, combine morphine monohydrate (1.00 g), phosphoric acid (5.01 g), and phosphorus pentoxide (0.48 g).

-

Gradually heat the mixture to 90-100°C with continuous stirring.

-

Maintain the reaction at this temperature for 2 hours.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Carefully hydrolyze the resulting phosphate ester by the slow addition of water.

-

Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is adjusted to liberate the free apomorphine base.

-

Extract the apomorphine base from the aqueous solution using diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

To the ethereal solution, add concentrated hydrochloric acid dropwise to precipitate apomorphine hydrochloride.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the resulting apomorphine hydrochloride under vacuum.

A similar method utilizing methanesulfonic acid with microwave assistance has also been reported, offering a significantly shorter reaction time.[1]

Synthesis Workflow:

Caption: Workflow for the synthesis and purification of apomorphine hydrochloride from morphine.

Purification of Apomorphine Hydrochloride

The crude apomorphine hydrochloride obtained from the synthesis requires further purification to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a standard and effective method for achieving high purity.

Recrystallization

Experimental Protocol:

Materials:

-

Crude apomorphine hydrochloride

-

Ethanol

-

Deionized water

-

Chloroform

Procedure:

-

Dissolve the crude apomorphine hydrochloride in a minimal amount of hot ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure apomorphine hydrochloride.

Alternatively, recrystallization can be performed from a mixture of isopropanol and ethyl acetate.[4] For the free base, recrystallization from isopropanol has been described.[5]

Data Presentation

Synthesis Yields

| Synthesis Method | Starting Material | Reagents | Temperature | Time | Crude Yield | Reference |

| Acid-catalyzed rearrangement (Historical) | Morphine | Concentrated Hydrochloric Acid | 140-150°C | 2-3 h | 0.6 - 46% | [1] |

| Phosphoric Acid with Nitrogen Stream | Morphine | 85% Phosphoric Acid | 125-150°C | - | 20 - 42% | [2] |

| Phosphoric Acid with Phosphorus Pentoxide | Morphine | Phosphoric Acid, Phosphorus Pentoxide | 90-100°C | 2 h | 63.22% | [1][2] |

| Anhydrous Orthophosphoric Acid under Partial Vacuum | Morphine | Anhydrous Orthophosphoric Acid | 125-140°C | - | 48 - 66% | [6] |

| Microwave-assisted with Methanesulfonic Acid | Morphine | Methanesulfonic Acid | 90°C | 5 min | ~73% | [1] |

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of apomorphine hydrochloride.

Experimental Protocol (HPLC):

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of 10 mM phosphate buffer (pH 3.0) and methanol (87.5:12.5) containing 0.075% L-tartaric acid.[7]

-

Alternatively, a mobile phase of 50 mM potassium dihydrogen phosphate (pH 3 with ortho-phosphoric acid) and acetonitrile (85:15).[8]

Flow Rate:

Detection:

Sample Preparation:

-

Dissolve a known amount of apomorphine hydrochloride in the mobile phase or a suitable diluent to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).[8]

| Parameter | Result | Reference |

| Linearity (r²) | 0.9999 | [8] |

| Accuracy (Recovery) | 99.72 - 100.08% | [7] |

| Precision (RSD) | Repeatability: 0.23% | [7] |

| Intermediate Precision: 0.56% | [7] | |

| Limit of Detection (LOD) | 1.3 µg/mL | [10] |

| Limit of Quantitation (LOQ) | 3.8 µg/mL | [10] |

Mechanism of Action: Dopamine Receptor Signaling

Apomorphine is a non-selective dopamine agonist with a high affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[11] Its therapeutic effects in Parkinson's disease are primarily attributed to the stimulation of D2 receptors in the caudate-putamen, a key region for motor control.[12] Apomorphine's interaction with these G protein-coupled receptors modulates intracellular signaling pathways, primarily the adenylyl cyclase/cAMP and β-arrestin pathways.[11][13]

-

D1-like Receptor Activation: Stimulation of D1 and D5 receptors leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP), resulting in excitatory neuronal effects.[11]

-

D2-like Receptor Activation: Activation of D2, D3, and D4 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and generally inhibitory neuronal effects.[11]

-

β-arrestin Recruitment: Apomorphine also recruits β-arrestin to dopamine receptors, which can influence receptor desensitization and downstream signaling.[13]

Apomorphine Signaling Pathway:

Caption: Simplified signaling pathway of apomorphine at dopamine receptors.

References

- 1. The Mechanism of the Morphine-Apomorphine Rearrangement [article.sapub.org]

- 2. CN101415684A - Process for the preparation of apomorphine and apocodeine - Google Patents [patents.google.com]

- 3. WO2007126659A1 - Process for making apomorphine and apocodeine - Google Patents [patents.google.com]

- 4. CN100497315C - Preparation of (R)-(-)-apomorphine - Google Patents [patents.google.com]

- 5. WO2016103262A2 - Crystal forms of apomorphine and uses thereof - Google Patents [patents.google.com]

- 6. US4162361A - Morphine/apomorphine rearrangement process - Google Patents [patents.google.com]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Degradation of Apomorphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apomorphine Hydrochloride is a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease. However, its clinical application is challenged by its inherent chemical instability. This technical guide provides a comprehensive overview of the chemical stability and degradation of Apomorphine Hydrochloride. It delves into the primary degradation pathways, the influence of various environmental factors, and strategies for stabilization. Detailed experimental protocols for stability assessment and quantitative data are presented to aid researchers and formulation scientists in developing stable and effective Apomorphine Hydrochloride drug products.

Introduction

Apomorphine is a derivative of morphine, though it lacks opioid activity. Its therapeutic efficacy as a dopamine agonist is well-established, particularly for the acute, intermittent treatment of "off" episodes in patients with advanced Parkinson's disease[1]. Despite its clinical benefits, Apomorphine is highly susceptible to degradation, primarily through oxidation. This instability presents significant challenges in the formulation of a stable, long-shelf-life pharmaceutical product. Understanding the degradation kinetics and mechanisms is paramount for the development of robust formulations.

Chemical Structure and Properties

Apomorphine possesses a catechol moiety, which is structurally similar to dopamine and is the primary site of its chemical instability. This catechol group is highly susceptible to oxidation[2].

-

Molecular Formula: C₁₇H₁₇NO₂[3]

-

Molecular Weight: 267.32 g/mol [4]

-

pKa: 7.0 and 8.9[2]

-

Log P: 2.0[2]

Degradation Pathways and Mechanisms

The principal degradation pathway for Apomorphine Hydrochloride is autoxidation . This process is spontaneous and is significantly influenced by the presence of oxygen, light, and certain pH conditions.

The catechol group of the apomorphine molecule is readily oxidized to form a quinone, specifically oxoapomorphine . This transformation is often accompanied by a distinct color change in the solution, from colorless to green or bluish-green, which serves as a visual indicator of degradation[2].

Influence of pH

The rate and products of Apomorphine Hydrochloride degradation are highly pH-dependent.

-

Acidic Conditions (pH < 7): In acidic solutions (typically pH 3-4), Apomorphine Hydrochloride exhibits its greatest stability. The primary degradation product under these conditions is oxoapomorphine.

-

Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases towards neutral and alkaline, the rate of autoxidation accelerates dramatically. At a pH greater than 7, the main degradation product is apomorphine-paraquinone. The chemical half-life of apomorphine at pH 7.4 and 37°C is reported to be as short as 39 minutes.

Influence of Other Factors

-

Oxygen: The presence of dissolved oxygen is a critical factor in the oxidative degradation of Apomorphine.

-

Light: Exposure to light, particularly UV light, can catalyze the oxidation process. Therefore, protection from light is essential during storage and handling.

-

Temperature: Increased temperature accelerates the rate of degradation. Refrigeration can significantly slow down this process[5].

-

Concentration: Dilute solutions of Apomorphine Hydrochloride tend to be less stable than more concentrated solutions[6].

Quantitative Stability Data

The stability of Apomorphine Hydrochloride under various conditions has been investigated in several studies. The following tables summarize the key quantitative findings.

Table 1: Stability of 50 µg/mL Apomorphine HCl with Different Antioxidants over 14 days [7]

| Antioxidant System (0.1%) | Temperature (°C) | Mean Residual Concentration (%) |

| Ascorbic Acid + Sodium Metabisulfite | 25 | 99.7 |

| Ascorbic Acid + Sodium Metabisulfite | 37 | 95.9 |

| Sodium Metabisulfite | 25 | 0.53 |

| Sodium Metabisulfite | 37 | 0.06 |

Table 2: Stability of Apomorphine HCl at Different Concentrations with Sodium Metabisulfite (SMB) [6][8]

| Concentration | Antioxidant | Temperature (°C) | Duration | % Retained |

| 1 mg/mL | 0.125% SMB | 4 | 6 months | Stable |

| 0.1 mg/mL | 0.125% SMB | 4 | 3 weeks | Decomposed |

| 0.1 mg/mL | 0.125% SMB | 4 | 6 weeks | ~50% |

| 1 mg/mL | 0.125% SMB | 4 | 6 weeks | >95% |

Table 3: Stability of Apomorphine HCl Solutions with Antioxidants at Room Temperature [5]

| Antioxidant | Concentration | Duration | Outcome |

| Ascorbic Acid | 100 mg/mL | 1-3 days | Prevented >10% oxidation |

| Sodium Bisulfite | 0.5 and 20 mg/mL | 1-3 days | Prevented >10% oxidation |

| None (in water) | - | 1 week (refrigerated at 5°C) | Oxidation prevented |

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical protocol involves subjecting the Apomorphine Hydrochloride solution to various stress conditions.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 5 days.[9]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 5 days.[9] Apomorphine HCl degrades rapidly in basic conditions[10].

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug or solution at a temperature above the accelerated stability testing conditions (e.g., 70-80°C).

-

Photodegradation: Exposing the solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines[9].

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying Apomorphine Hydrochloride and its degradation products.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A mixture of an acidic buffer and an organic solvent. For example, 10 mM phosphate buffer (pH 3.0) and methanol (87.5:12.5) containing 0.075% L-tartaric acid[11][12]. Another example is 50 mM potassium dihydrogen phosphate (pH 3.0 with ortho-phosphoric acid) and acetonitrile (85:15)[13][14].

-

Flow Rate: 1.0 mL/min[13].

-

Detection: UV detection at 272 nm[14] or 274 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30-40°C.

-

Sample Preparation: Samples from stability studies should be diluted with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL)[14].

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust[11][12].

Visualizations

Chemical Degradation Pathway

References

- 1. Apomorphine - Wikipedia [en.wikipedia.org]

- 2. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apomorphine [webbook.nist.gov]

- 4. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stability of apomorphine in solutions containing ascorbic acid and bisulfite and effects of antioxidants on apomorphine-induced cage climbing and hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

A Preclinical Comparative Analysis of Apomorphine Hydrochloride and Other Dopamine Agonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Apomorphine hydrochloride, a potent non-ergoline dopamine agonist, has long been a subject of interest in preclinical research, particularly in the context of Parkinson's disease (PD). Its unique pharmacological profile, characterized by broad-spectrum activity at both D1-like and D2-like dopamine receptors, distinguishes it from other commonly studied dopamine agonists such as ropinirole, pramipexole, and rotigotine, which exhibit greater selectivity for the D2-like receptor family.[1][2] This technical guide provides a comprehensive preclinical comparison of apomorphine hydrochloride against these other dopamine agonists, focusing on quantitative data from key in vivo and in vitro studies. We will delve into their comparative efficacy in animal models of PD, receptor binding affinities and selectivity, and off-target effects. Detailed experimental protocols for pivotal preclinical assays are also provided to aid in the design and interpretation of future studies in this domain.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] The activation of these receptors triggers distinct intracellular signaling cascades that are fundamental to their physiological and therapeutic effects.

-

D1-like Receptor Signaling: D1-like receptors are typically coupled to the Gs/olf family of G proteins. Upon agonist binding, this coupling leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), leading to a state of enhanced neuronal excitability.

-

D2-like Receptor Signaling: In contrast, D2-like receptors are coupled to the Gi/o family of G proteins. Agonist activation of D2-like receptors inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels and reducing PKA activity. This cascade ultimately leads to a state of reduced neuronal excitability.

The distinct and often opposing actions of D1-like and D2-like receptor signaling pathways are crucial for the fine-tuning of motor control, motivation, and reward.

Dopamine D1 and D2 receptor signaling pathways.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Dopamine Agonists

| Receptor Subtype | Apomorphine | Ropinirole | Pramipexole | Rotigotine |

| D1 | 49 | >10,000 | >10,000 | 28 |

| D2 | 3.2 | 19 | 2.2 | 0.71 |

| D3 | 2.5 | 3.5 | 0.5 | 0.17 |

| D4 | 2.6 | 45 | 3.9 | 1.5 |

| D5 | 13 | >10,000 | >10,000 | 16 |

| α2-adrenergic | 130 | 2,700 | 2,500 | 168 |

| 5-HT1A | 110 | 1,700 | >10,000 | 30 |

| 5-HT2A | 220 | 560 | >10,000 | 130 |

| 5-HT2B | 180 | 200 | >10,000 | 62 |

Data compiled from multiple preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

Table 2: Comparative Efficacy in the 6-OHDA Rat Model of Parkinson's Disease (Apomorphine-Induced Rotations)

| Dopamine Agonist | Dose Range (mg/kg, s.c.) | Peak Contralateral Rotations (turns/min) | Duration of Action (min) |

| Apomorphine | 0.05 - 0.5 | 10 - 15 | 30 - 60 |

| Ropinirole | 0.1 - 1.0 | 8 - 12 | 60 - 120 |

| Pramipexole | 0.05 - 0.5 | 12 - 18 | 90 - 180 |

| Rotigotine | 0.1 - 1.0 | 10 - 16 | >180 |

Data are representative values from various preclinical studies and can vary based on the specific experimental conditions.

Experimental Protocols

6-Hydroxydopamine (6-OHDA)-Induced Unilateral Lesion in Rats

This is a widely used preclinical model to mimic the dopamine depletion observed in Parkinson's disease.[4]

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

6-Hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid solution (0.02% in sterile saline)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical tools

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the scalp.

-

Surgical Incision: Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Identify and mark the coordinates for the medial forebrain bundle (MFB) or the striatum. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm, Mediolateral (ML): ±1.2 mm, Dorsoventral (DV): -7.8 mm from the skull surface.

-

6-OHDA Preparation: Dissolve 6-OHDA in the cold ascorbic acid-saline solution to a final concentration of 2-4 µg/µL. Protect the solution from light.

-

Injection: Slowly inject 2-4 µL of the 6-OHDA solution into the target brain region over a period of 5-10 minutes. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration. Allow the animals to recover for at least 2-3 weeks for the lesion to fully develop.

Apomorphine-Induced Rotational Behavior Assay

This assay is used to assess the functional consequences of the unilateral 6-OHDA lesion and to evaluate the efficacy of dopaminergic drugs.[5]

Objective: To quantify the rotational behavior induced by dopamine agonists in unilaterally lesioned rats.

Materials:

-

6-OHDA lesioned rats

-

Dopamine agonist solution (e.g., apomorphine hydrochloride)

-

Rotometry system (automated or manual observation)

-

Cylindrical testing arenas

Procedure:

-

Habituation: Place the rat in the testing arena for a period of 10-15 minutes to allow for habituation.

-

Drug Administration: Administer the dopamine agonist subcutaneously (s.c.) or intraperitoneally (i.p.).

-

Data Recording: Immediately after injection, begin recording the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a predefined period (e.g., 60-90 minutes). Automated systems use video tracking software, while manual scoring involves direct observation.

-

Data Analysis: Express the data as net contralateral turns per minute (contralateral turns - ipsilateral turns / duration of the test). A significant increase in contralateral rotations is indicative of a successful lesion and a potent dopaminergic effect of the tested compound.

Experimental workflow for preclinical evaluation.

In Vitro Receptor Binding Assay

This assay determines the affinity of a drug for specific receptors.

Objective: To quantify the binding affinity (Ki) of dopamine agonists for various receptor subtypes.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines)

-

Radioligand specific for the receptor

-

Test compound (dopamine agonist) at various concentrations

-

Incubation buffer

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

The preclinical data presented in this guide highlight the distinct pharmacological profiles of apomorphine hydrochloride and other commonly used dopamine agonists. Apomorphine's broad-spectrum agonism at both D1-like and D2-like dopamine receptors likely contributes to its robust efficacy in animal models of Parkinson's disease, which is often comparable to that of levodopa.[2] In contrast, ropinirole, pramipexole, and rotigotine exhibit greater selectivity for D2-like receptors. While this selectivity may offer advantages in terms of certain side effect profiles, it may also limit their overall efficacy in restoring normal motor function. The provided experimental protocols serve as a foundation for the continued investigation and development of novel dopaminergic therapies. A thorough understanding of the comparative preclinical pharmacology of these agents is essential for guiding clinical trial design and ultimately improving therapeutic outcomes for patients with Parkinson's disease.

References

- 1. Parkinson's Disease Animal Models [labome.com]

- 2. A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 3, Key Characteristics of Apomorphine, Rotigotine, Ropinirole, and Pramipexole - Clinical Review Report: Apomorphine hydrochloride (Kynmobi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and bioavailability of Apomorphine Hydrochloride in animal models

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Apomorphine Hydrochloride in Animal Models

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Apomorphine Hydrochloride, a potent non-ergoline dopamine agonist, is a critical therapy for motor fluctuations in advanced Parkinson's disease. However, its clinical utility is hampered by extensive first-pass metabolism, necessitating non-oral administration routes.[1][2][3] Understanding the pharmacokinetic (PK) and bioavailability profile of apomorphine in various animal models is fundamental for the development of novel, non-invasive drug delivery systems. This guide provides a comprehensive overview of apomorphine's absorption, distribution, metabolism, and excretion (ADME) characteristics across several preclinical species, including rats, mice, rabbits, dogs, and minipigs. It summarizes key quantitative PK parameters, details common experimental methodologies, and visualizes complex processes to facilitate a deeper understanding for researchers in the field of drug development.

Pharmacokinetic Profiles Across Animal Models

The pharmacokinetics of apomorphine are characterized by rapid absorption after parenteral administration but very low bioavailability via the oral route due to significant hepatic first-pass metabolism.[1][2][4] This has driven extensive research into alternative delivery systems, such as intranasal, sublingual, and transdermal routes, which are evaluated in various animal models.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Apomorphine Hydrochloride observed in different animal models and administration routes.

Table 1: Pharmacokinetics of Apomorphine in Rats

| Route | Dose | Cmax (ng/mL) | Tmax (min) | AUC | Bioavailability (F%) | Key Findings & Reference |

| Subcutaneous | 200 µg | 126 | 5 | 3,224 ng·min/mL (AUC₀₋₁₂₀) | 100% (Reference) | Baseline for microneedle comparison.[5] |

| Microneedle | 200 µg | 76 | 20 | 2,829 ng·min/mL (AUC₀₋₁₂₀) | 88% (Relative to SC) | Dissolving microneedles showed high bioavailability.[5] |

| Intranasal | N/A | N/A | Faster than SC | Plasma AUC was 50% of SC | N/A | Showed direct nose-to-brain transport (35-50%).[6] |

| Intravenous | 2 mg/kg | N/A | N/A | N/A | 100% (Assumed) | Plasma clearance was nearly halved in malnourished rats compared to controls.[7] |

| Oral | N/A | N/A | N/A | N/A | Very Low | Extensive hepatic metabolism limits oral use. In rats with portacaval shunts, absorption was similar to SC.[1] |

Table 2: Pharmacokinetics of Apomorphine in Rabbits

| Route | Dose | T½ elim (min) | AUC (ng/mL/min) | Bioavailability (F%) | Key Findings & Reference |

| Subcutaneous | 0.31 mg/kg | 17.1 ± 1.70 | 14,138 ± 502 | >100% (Paradoxical) | AUC was anomalously higher than IV administration.[8] |

| Intravenous | 0.31 mg/kg | 15.3 ± 1.20 | 11,850 ± 718 | 100% (Reference) | Paradoxical finding of lower AUC compared to SC route.[8] |

| Subcutaneous | 0.25 mg/kg | 18.7 ± 1.68 | 12,680 ± 855 | >100% (Paradoxical) | Confirmed the paradoxical AUC finding at a lower dose.[8] |

| Intravenous | 0.25 mg/kg | 15.0 ± 2.24 | 9,147 ± 671 | 100% (Reference) | Confirmed lower AUC compared to SC at a lower dose.[8] |

| Intranasal (Mucoadhesive) | N/A | N/A | N/A | 99.8% - 105.0% (Relative to SC) | Mucoadhesive powders sustained plasma levels for 6-8 hours.[9][10] |

| Intranasal (CMC) | N/A | N/A | N/A | Equivalent to SC | Carboxymethylcellulose (CMC) formulation provided sustained plasma levels and prolonged Tmax.[11] |

Table 3: Pharmacokinetics of Apomorphine in Other Animal Models

| Species | Route | Dose | Cmax (ng/mL) | Tmax | Bioavailability (F%) | Key Findings & Reference |

| Mouse | Oral | N/A | N/A | N/A | 4% | Demonstrates a significant first-pass effect.[4] |

| Mouse | IV / IP | N/A | N/A | N/A | 100% (IV Ref.) | Used to determine the absolute oral bioavailability.[4] |

| Dog | Subcutaneous | 0.1 mg/kg | 30 | Slower than IV | 86% (Relative to IV) | Slower absorption and lower peak concentration compared to IV.[12] |

| Dog | Intravenous | 0.1 mg/kg | 60 | Faster than SC | 100% (Reference) | Higher Cmax compared to SC administration.[12] |

| Minipig | Subcutaneous Infusion | N/A | N/A | N/A | Comparable to APO-go® | A novel formulation (ND0701) showed comparable bioavailability to a commercial product with better local tolerance.[13] |

Experimental Protocols & Methodologies

The accurate determination of apomorphine's pharmacokinetic parameters relies on robust and well-defined experimental protocols.

Animal Models and Husbandry

Studies commonly utilize male rats (Sprague-Dawley or Wistar), mice, and rabbits.[6][8][14] For larger animal studies, dogs and minipigs are sometimes employed.[12][13] Animals are typically housed under controlled conditions of temperature, humidity, and light-dark cycles with ad libitum access to food and water, unless specific conditions like food deprivation are part of the study design.[14]

Drug Administration and Formulation

-

Formulation: Apomorphine Hydrochloride is typically dissolved in a suitable vehicle, such as saline or a buffered solution, often with an antioxidant like sodium metabisulfite to prevent degradation. For non-conventional routes, specific formulations are developed, such as mucoadhesive powders containing polymers like Carbopol or polycarbophil for intranasal delivery.[9][10]

-

Routes of Administration:

-

Intravenous (IV): Administered typically via a cannulated vein (e.g., jugular or femoral) to establish a reference for 100% bioavailability.[8]

-

Subcutaneous (SC): Injected into the dorsal region, this is the most common clinical route and serves as a frequent comparator in preclinical studies.[6][8][12]

-

Intranasal (IN): Administered as a solution or powder into the nasal cavity to explore direct nose-to-brain pathways and bypass hepatic metabolism.[6][9]

-

Oral (PO): Administered via gavage to assess oral bioavailability and the extent of the first-pass effect.[1][4]

-

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. Samples are typically drawn from cannulated vessels or via cardiac puncture at the study's termination. Plasma is separated by centrifugation and stored frozen (-20°C to -80°C) until analysis.

-

Analytical Methods: The quantification of apomorphine in plasma or brain tissue is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or Mass Spectrometry (MS).[8][15][16]

-

Sample Preparation: A crucial step involves the extraction of apomorphine from the biological matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction (e.g., using alumina or C18 cartridges).[15][16][17]

-

Chromatography: A reversed-phase C18 column is commonly used for separation.[15][17]

-

Detection: LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) offers high sensitivity and selectivity, with validated linear ranges typically between 0.4 and 40 ng/mL in canine plasma.[15][18][19]

-

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of experimental processes and biological relationships.

Caption: General experimental workflow for a typical pharmacokinetic study in animal models.

References

- 1. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcutaneously administered apomorphine: pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Apomorphine: bioavailability and effect on stereotyped cage climbing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of brain delivery and copulation by intranasal apomorphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altered pharmacokinetics and dynamics of apomorphine in the malnourished rat: modeling of the composed relationship between concentration and heart-rate response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intravenous versus subcutaneous injections of apomorphine in rabbits: a pharmacokinetic paradox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioavailability of apomorphine following intranasal administration of mucoadhesive drug delivery systems in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intranasal bioavailability of apomorphine from carboxymethylcellulose-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. ND0701, A Novel Formulation of Apomorphine for Subcutaneous Infusion, in Comparison to a Commercial Apomorphine Formulation: 28-Day Pharmacokinetic Study in Minipigs and a Phase I Study in Healthy Volunteers to Assess the Safety, Tolerability, Pharmacokinetics and Relative Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic study of apomorphine-induced stereotypy in food deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of apomorphine in canine plasma by liquid chromatography-electrospray ionization mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of apomorphine in human plasma by alumina extraction and high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the In Vitro Neuroprotective Properties of Apomorphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apomorphine hydrochloride, a potent non-selective dopamine agonist, is clinically utilized in the management of advanced Parkinson's disease.[1] Beyond its well-established symptomatic relief, a substantial body of in vitro evidence highlights its neuroprotective capabilities. This technical guide synthesizes the current understanding of apomorphine's neuroprotective mechanisms at the cellular and molecular level, as demonstrated in various in vitro models of neurodegeneration. The primary mechanisms discussed include its potent antioxidant activity, activation of the Nrf2-ARE cytoprotective pathway, modulation of apoptotic signaling, and influence on neurotrophic factor synthesis. However, it is also noted that under certain conditions, apomorphine may stabilize neurotoxic α-synuclein oligomers, a finding that warrants further investigation.[2][3] This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the core signaling pathways to support ongoing research and drug development efforts in the field of neuroprotection.

Core Neuroprotective Mechanisms of Apomorphine In Vitro

Apomorphine's neuroprotective effects are multifaceted, stemming from a combination of direct antioxidant actions and the modulation of critical intracellular signaling pathways. These effects have been observed in various neuronal cell line models, including human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells, subjected to neurotoxins like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and 1-methyl-4-phenylpyridinium (MPP⁺).[1][4][5][6][7]

Antioxidant and Radical Scavenging Properties

A primary and well-documented neuroprotective mechanism of apomorphine is its potent antioxidant and free radical scavenging activity.[1][4][6][8] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature in neurodegenerative diseases.[5]

-

Direct ROS Scavenging: Apomorphine directly scavenges ROS. In SH-SY5Y cells treated with the neurotoxin 6-OHDA, co-treatment with apomorphine significantly attenuated the generation of ROS.[4][5] For instance, while 50 µM 6-OHDA increased fluorescence intensity (indicative of ROS) 2.2-fold compared to control, concomitant treatment with 15 µM apomorphine reduced this increase to just 1.2-fold.[5]

-

Iron Chelation: Apomorphine also acts as an effective iron chelator.[6] By sequestering free iron, it prevents the Fenton reaction, a major source of hydroxyl radicals in the cell. In rat brain mitochondrial preparations, apomorphine inhibited iron-induced lipid peroxidation with a half-maximal inhibitory concentration (IC50) of 0.3 µM.[6]

Activation of the Nrf2-ARE Pathway

Apomorphine provides neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.[9][10][11][12]

-

Nrf2 Translocation: Upon stimulation by apomorphine, the transcription factor Nrf2 translocates from the cytoplasm to the nucleus.[9]

-

ARE-mediated Gene Expression: In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various cytoprotective genes, initiating their transcription.[9][11]

-

Induction of Antioxidant Enzymes: This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1).[9][11] Studies in SH-SY5Y cells demonstrated that pretreatment with apomorphine dose-dependently induced the expression of HO-1.[9] This induction was found to be dependent on a low level of ROS produced by apomorphine itself, as the effect was suppressed by the antioxidant N-acetylcysteine.[9] The S[+]-apomorphine enantiomer, which lacks dopamine receptor activity, has also been shown to be a potent Nrf2 activator.[11]

Anti-Apoptotic Effects

Apomorphine has been shown to protect neuronal cells from apoptosis (programmed cell death) induced by neurotoxins.[4][13]

-

Inhibition of JNK Phosphorylation: In SH-SY5Y cells exposed to 6-OHDA, apomorphine co-treatment significantly attenuated the phosphorylation of c-Jun N-terminal kinase (JNK), a key signaling molecule in the apoptotic pathway.[4][5]

-

Reduction of DNA Fragmentation: Consequently, apomorphine treatment reduces downstream apoptotic events, including DNA fragmentation.[4][5]

-

Mitochondrial Integrity: In some cell types, apomorphine has been observed to induce mitochondrial dysfunction and activate the intrinsic apoptosis pathway; however, in neuronal protection models, its antioxidant effects appear to preserve mitochondrial function against toxic insults.[14][15]

Modulation of Neurotrophic Factors

Apomorphine can upregulate the synthesis of key neurotrophic factors in glial cells, which in turn support neuronal survival. In cultured mouse astrocytes, apomorphine treatment led to a significant increase in the synthesis and release of Nerve Growth Factor (NGF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[16] After a 24-hour incubation, NGF levels in the culture medium increased 122-fold, and GDNF levels increased 1.8-fold compared to controls.[16] This suggests an indirect neuroprotective mechanism mediated by glial cells.

Interaction with α-Synuclein Aggregation

The interaction between apomorphine and α-synuclein, a protein central to Parkinson's disease pathology, is complex. In vitro studies show that apomorphine can inhibit the fibrillation of α-synuclein in a concentration-dependent manner.[2][3] However, this inhibition leads to the formation and stabilization of large oligomeric species of α-synuclein.[2][3] These apomorphine-derived oligomers have been found to exhibit significant toxicity in primary cultures of mesencephalic dopaminergic neurons, raising concerns about a potential adverse effect of the drug on the α-synuclein misfolding pathway.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on apomorphine's neuroprotective effects.

Table 1: Antioxidant and Enzyme Inhibitory Activity of Apomorphine

| Parameter | Model System | Value | Reference |

|---|---|---|---|

| IC₅₀ (Iron-induced Lipid Peroxidation) | Rat Brain Mitochondria | 0.3 µM | [6] |

| IC₅₀ (MAO-A Inhibition) | Mice Striatum | 93 µM | [6] |

| IC₅₀ (MAO-B Inhibition) | Mice Striatum | 241 µM |[6] |

Table 2: Neuroprotection against Toxin-Induced Cytotoxicity